
(S)-(+)-Modafinic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-Modafinic acid-d5 is a deuterated form of (S)-(+)-Modafinic acid, which is a metabolite of the wakefulness-promoting agent modafinil. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Modafinic acid-d5 typically involves the deuteration of (S)-(+)-Modafinic acid. The process begins with the preparation of (S)-(+)-Modafinic acid, which can be synthesized through the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-(+)-modafinil.
Oxidation: The precursor undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form (S)-(+)-Modafinic acid.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-(+)-modafinil are oxidized to produce (S)-(+)-Modafinic acid.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents to ensure efficient and consistent production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-Modafinic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful in further scientific studies.
Applications De Recherche Scientifique
(S)-(+)-Modafinic acid-d5 has several scientific research applications:
Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of modafinil and its metabolites.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems.
Medical Research: It is used in medical research to explore its potential therapeutic applications and effects on wakefulness and cognitive functions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of (S)-(+)-Modafinic acid-d5 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its levels in the brain.
Pathways Involved: It affects the dopaminergic pathways, leading to increased wakefulness and cognitive enhancement.
Comparaison Avec Des Composés Similaires
(S)-(+)-Modafinic acid-d5 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:
(S)-(+)-Modafinic acid: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.
Modafinil: The parent compound, which is used as a wakefulness-promoting agent.
Armodafinil: Another enantiomer of modafinil with similar effects but different pharmacokinetics.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced metabolic stability and allow for more precise scientific studies.
Propriétés
Formule moléculaire |
C15H14O3S |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19- |
Clé InChI |
QARQPIWTMBRJFX-CBJIWLEWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


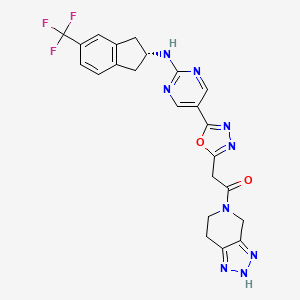
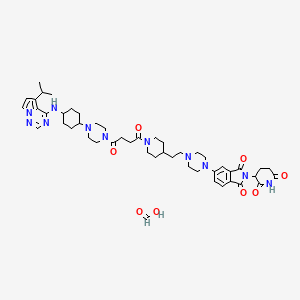
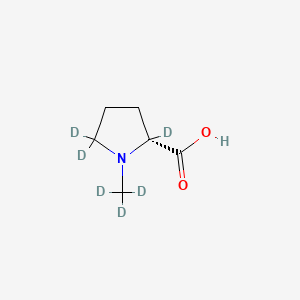
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

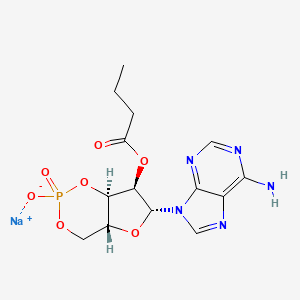
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
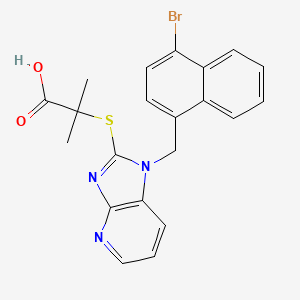

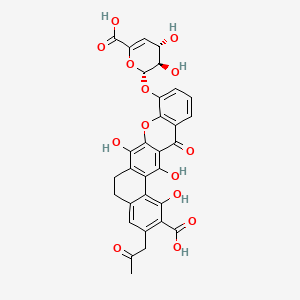
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

